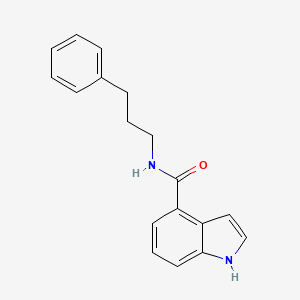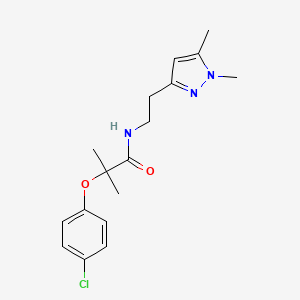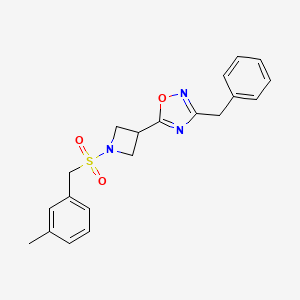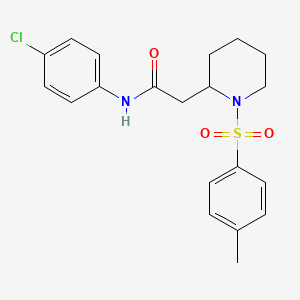
N-(3-苯丙基)-1H-吲哚-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-phenylpropyl)-1H-indole-4-carboxamide: is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound features an indole core substituted with a phenylpropyl group at the nitrogen atom and a carboxamide group at the 4-position.
科学研究应用
Chemistry: N-(3-phenylpropyl)-1H-indole-4-carboxamide is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It is used in the development of new therapeutic agents targeting specific biological pathways.
Medicine: N-(3-phenylpropyl)-1H-indole-4-carboxamide is investigated for its potential use in drug development. Its derivatives are explored for their efficacy in treating various diseases, including cancer, neurological disorders, and infectious diseases.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of agrochemicals and dyes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-phenylpropyl)-1H-indole-4-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution at the Nitrogen Atom: The phenylpropyl group can be introduced through a nucleophilic substitution reaction using 3-phenylpropyl bromide and the indole derivative.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of N-(3-phenylpropyl)-1H-indole-4-carboxamide may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.
化学反应分析
Types of Reactions:
Oxidation: N-(3-phenylpropyl)-1H-indole-4-carboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylpropyl group or the carboxamide group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols in the presence of suitable catalysts or bases.
Major Products:
Oxidation Products: Oxo derivatives of the indole core.
Reduction Products: Reduced amide derivatives.
Substitution Products: Indole derivatives with different substituents at the nitrogen or carboxamide positions.
作用机制
The mechanism of action of N-(3-phenylpropyl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific biological activity being studied.
相似化合物的比较
N-(3-phenylpropyl)-1H-indole-3-carboxamide: Similar structure but with the carboxamide group at the 3-position.
N-(2-phenylethyl)-1H-indole-4-carboxamide: Similar structure but with a phenylethyl group instead of a phenylpropyl group.
N-(3-phenylpropyl)-1H-indole-2-carboxamide: Similar structure but with the carboxamide group at the 2-position.
Uniqueness: N-(3-phenylpropyl)-1H-indole-4-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity
属性
IUPAC Name |
N-(3-phenylpropyl)-1H-indole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c21-18(16-9-4-10-17-15(16)11-13-19-17)20-12-5-8-14-6-2-1-3-7-14/h1-4,6-7,9-11,13,19H,5,8,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEDYUKQPOWZTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=C3C=CNC3=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-3-[(4-chlorophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2478658.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2478660.png)
![4-O-ethyl 2-O-prop-2-enyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2478662.png)
![2-[4-(Benzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2478666.png)

![N-[[3-(2-Methoxyethoxy)phenyl]methyl]-N-[(2-methylfuran-3-yl)methyl]prop-2-enamide](/img/structure/B2478669.png)
![N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide](/img/structure/B2478671.png)
![4-ethoxy-3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2478672.png)

![3-(3-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2478675.png)
![2-{[1-(2-Chlorobenzoyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2478676.png)
![3,4-difluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide](/img/structure/B2478677.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2478678.png)
